5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Catalog No.
S1506585
CAS No.
36140-65-5
M.F
C10H6N2O4S
M. Wt
250.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,...

CAS Number

36140-65-5

Product Name

5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

IUPAC Name

5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C10H6N2O4S

Molecular Weight

250.23 g/mol

InChI

InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-3-1-2-4-7(6)12(15)16/h1-5H,(H,11,13,14)

InChI Key

AOOOVMMYAYKAGI-YVMONPNESA-N

SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)[N+](=O)[O-]

Availability of information:

  • Although the compound is listed in PubChem, a database of chemical information maintained by the National Institutes of Health (NIH) [], there is no summary of its biological activities or potential applications.
  • Similarly, a search of the scientific literature using databases like PubMed and Google Scholar yielded no relevant research articles specifically focused on this compound.

Further considerations:

  • The presence of a nitro group suggests the compound may have potential antibacterial or antifungal activity, as nitro groups are often found in these types of medications. However, this is purely speculative and requires further investigation.
  • The thiazolidine-2,4-dione ring system is present in some antidiabetic medications, but the specific substitution pattern in this compound is likely to result in different properties.

Future research:

  • Given the limited current information, further research would be necessary to understand the potential properties and applications of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione. This could involve studies on its synthesis, characterization, biological activity, and potential therapeutic applications.

5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a compound characterized by its thiazolidine core, which includes a thiazole ring fused with a dione functional group. Its molecular formula is C10H6N2O4SC_{10}H_{6}N_{2}O_{4}S and it has a molecular weight of approximately 250.23 g/mol. The structure features a nitrophenyl group attached via a methylene bridge, which contributes to its unique chemical properties and biological activities .

The synthesis of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction, where the thiazolidine-2,4-dione reacts with an appropriate aldehyde or ketone under basic conditions. This reaction can be catalyzed by various agents such as piperidine or microwave irradiation to enhance yield and reduce reaction time . The general reaction can be summarized as follows:

Thiazolidine 2 4 dione+AldehydeBase5 2 Nitrophenyl methylidene 1 3 thiazolidine 2 4 dione\text{Thiazolidine 2 4 dione}+\text{Aldehyde}\xrightarrow{\text{Base}}\text{5 2 Nitrophenyl methylidene 1 3 thiazolidine 2 4 dione}

Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant biological activities, including antidiabetic, anti-inflammatory, and anticancer properties. Specifically, 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione has shown potential as an inhibitor of protein tyrosine phosphatase 1B and may also influence glucose metabolism through activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) pathways .

The synthesis methods for 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione include:

  • Conventional Heating: Reactants are mixed and heated in a solvent such as ethanol or acetic acid.
  • Microwave-Assisted Synthesis: This method significantly reduces reaction time and increases yield by using microwave radiation to promote the reaction.
  • Solvent-Free Methods: Grinding reactants together can also yield the desired product efficiently without solvents .

This compound has several applications in medicinal chemistry due to its biological activities. It is primarily explored for:

  • Antidiabetic Agents: As a potential drug candidate for managing diabetes through its action on glucose metabolism.
  • Anticancer Research: Investigated for its ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Treatments: Used in studies aimed at developing new anti-inflammatory drugs .

Studies on the interactions of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione with biological targets have revealed its capacity to bind effectively to PPAR-γ receptors, enhancing insulin sensitivity. Additionally, molecular docking studies have shown promising results in predicting its binding affinity with various proteins involved in metabolic pathways .

Several compounds share structural similarities with 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-(4-Nitrobenzylidene)-1,3-thiazolidine-2,4-dioneSimilar thiazolidine core; different substituentHigher anti-inflammatory activity
5-(3-Nitrobenzylidene)-1,3-thiazolidine-2,4-dioneSimilar core; varying nitro positionEnhanced cytotoxicity against cancer cells
5-(Benzylidene)-1,3-thiazolidine-2,4-dioneLacks nitro group; simpler structureLower biological activity compared to nitro derivatives

The presence of the nitro group in 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione distinguishes it from these similar compounds and is linked to its enhanced biological activities .

The synthesis of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione has evolved significantly over recent decades, with researchers developing increasingly efficient and environmentally friendly approaches. This heterocyclic compound, characterized by its thiazolidine core with a dione functional group and 2-nitrophenyl substituent attached via a methylene bridge, presents a valuable scaffold for medicinal chemistry applications. The compound has a molecular formula of C10H6N2O4S and a molecular weight of 250.23 g/mol. Its structure enables multiple potential biological activities, making its efficient synthesis particularly important for pharmaceutical research and development.

The primary synthetic route to 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves the Knoevenagel condensation reaction between 2-nitrobenzaldehyde and thiazolidine-2,4-dione. This carbon-carbon bond-forming reaction represents a versatile approach for constructing the target molecule with high efficiency and selectivity. Various methodologies have been developed to optimize this condensation reaction, with particular focus on catalyst selection, reaction conditions, and environmental considerations.

Knoevenagel Condensation-Based Synthesis Protocols

Knoevenagel condensation represents a modified aldol condensation reaction and serves as the foundational approach for synthesizing 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione. This reaction involves the nucleophilic addition of an active methylene group from thiazolidine-2,4-dione to the carbonyl carbon of 2-nitrobenzaldehyde, followed by dehydration to form a carbon-carbon double bond. The reaction's versatility has allowed researchers to develop numerous protocols with varying catalysts, solvents, and conditions to achieve optimal yields and selectivity.

The conventional Knoevenagel condensation for synthesizing 5-arylidene-2,4-thiazolidinediones typically employs basic catalysts in organic solvents. For instance, a general method reported in the literature involves the reaction of thiazolidine-2,4-dione (1) with 2-nitrobenzaldehyde in the presence of piperidine as a catalyst in ethanol under reflux conditions. In this procedure, the reaction mixture is heated under reflux and continuously stirred for 8-9 hours, followed by acidification with acetic acid to precipitate the product, which is then isolated by filtration and purified through recrystallization.

The mechanism of this condensation involves initial deprotonation of the active methylene group in thiazolidine-2,4-dione by the basic catalyst, generating a nucleophilic carbanion. This carbanion attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde, forming an aldol intermediate. Subsequent dehydration results in the formation of the carbon-carbon double bond, yielding the desired 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione product. The reaction's efficiency depends significantly on the catalyst's ability to facilitate both the initial deprotonation and the subsequent dehydration steps.

Solvent-Free Microwave-Assisted Optimization Strategies

Microwave-assisted synthesis has revolutionized the preparation of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione by drastically reducing reaction times while maintaining or improving yields. This approach aligns with green chemistry principles by minimizing energy consumption and, when performed under solvent-free conditions, eliminating waste associated with solvent usage and purification. The application of microwave irradiation accelerates the Knoevenagel condensation by efficiently transferring energy directly to the reactive molecules, thereby overcoming activation energy barriers more rapidly than conventional heating methods.

Shelke reported a particularly efficient solvent-free protocol for synthesizing 5-arylidene-2,4-thiazolidinediones using cellulose sulfuric acid (CSA) as a catalyst under microwave irradiation. This method dramatically reduced reaction times to just 2-4 minutes while achieving excellent yields of 85-95%. The procedure involved mixing 2-nitrobenzaldehyde with thiazolidine-2,4-dione in a 1:1 molar ratio, adding 1 mol% of CSA, and subjecting the mixture to microwave irradiation. The resulting product was isolated through simple filtration and recrystallization. Notably, the CSA catalyst could be recycled and reused for up to four cycles without significant loss of catalytic activity, further enhancing the method's environmental sustainability.

Similarly, Biradar and colleagues developed an ammonium acetate-catalyzed Knoevenagel condensation under solvent-free microwave conditions. Their approach required only 5-10 minutes of microwave irradiation to complete the reaction, contrasting sharply with conventional heating methods that typically require 2-4 hours and yield lower product amounts. The rapid reaction time, combined with the simplicity of product isolation, makes this method particularly attractive for laboratory-scale synthesis of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione.

Mogilaiah et al. reported an even more rapid synthesis using sodium fluoride and lithium chloride as catalysts under solvent-free microwave conditions. Their method required just 0.5-2 minutes of microwave irradiation and produced yields of 92-99%. The exceptional efficiency of this approach demonstrates the dramatic improvements possible through the combination of microwave irradiation and appropriate catalyst selection.

Table 1 provides a comparative analysis of different microwave-assisted methods for the synthesis of 5-arylidene-2,4-thiazolidinediones:

CatalystConditionsReaction TimeYield (%)Reference
Cellulose sulfuric acidSolvent-free, microwave irradiation2-4 min85-95
Ammonium acetateSolvent-free, microwave irradiation5-10 minNot specified
NaF/LiClSolvent-free, microwave irradiation0.5-2 min92-99
Porous calcium hydroxyapatiteSolvent-free, microwave irradiation, 62-101°C2 minNot specified

These microwave-assisted methods represent significant advancements in the synthesis of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione, offering substantial reductions in reaction time and energy consumption while maintaining or improving yields compared to conventional heating methods. The solvent-free conditions further enhance the environmental sustainability of these approaches by eliminating organic solvent waste. These features make microwave-assisted synthesis particularly valuable for both laboratory-scale preparation and potential scale-up for industrial production.

Catalytic Systems for Regioselective Formation

The development of efficient catalytic systems has been crucial in optimizing the Knoevenagel condensation for the synthesis of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione. Various catalysts have been explored, ranging from traditional organic bases to innovative green catalysts derived from natural sources or designed for enhanced recyclability. The choice of catalyst significantly impacts reaction efficiency, selectivity, and environmental sustainability.

Tannic acid, a naturally occurring polyphenolic compound, has proven effective as a catalyst for the Knoevenagel condensation of 2-nitrobenzaldehyde with thiazolidine-2,4-dione in ethanol under reflux conditions. This approach exemplifies the use of natural products as environmentally benign catalysts for organic transformations. Tannic acid facilitates the reaction by serving as a mild acid-base catalyst, activating both the carbonyl group of the aldehyde and the methylene group of thiazolidine-2,4-dione. The methodology offers a green alternative to traditional basic catalysts, with the natural origin of tannic acid enhancing its environmental credentials.

An innovative approach reported by researchers utilizes deep eutectic solvents (DES) for the synthesis of thiazolidinedione derivatives via Knoevenagel condensation. After screening 20 choline chloride-based deep eutectic solvents, the combination of choline chloride and N-methylurea proved most effective. This system functions as both solvent and catalyst, eliminating the need for additional catalysts or conventional organic solvents. The synthesized compounds were obtained in yields ranging from 21.49% to 90.90%, demonstrating the method's versatility and efficiency. The dual role of DES as solvent and catalyst represents a significant advancement in green chemistry approaches to 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione synthesis.

Baker's yeast has also been employed as a biocatalyst for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds. This eco-friendly approach harnesses the enzymatic machinery of yeast cells to catalyze the condensation reaction. The method avoids the use of hazardous chemicals and operates under mild conditions, making it particularly attractive from an environmental perspective. The biocatalytic approach represents a paradigm shift from traditional chemical catalysts toward sustainable biocatalysts derived from renewable resources.

Ethylenediamine diacetate (EDDA) has been utilized as a catalyst for the Knoevenagel condensation of aromatic aldehydes with 2,4-thiazolidinedione under solvent-free conditions. This method offers several advantages, including simple experimental and work-up procedures, minimal catalyst requirements, short reaction times, high yields, and catalyst reusability. The mild nature of EDDA as a catalyst, combined with solvent-free conditions, contributes to the method's environmental sustainability and operational simplicity.

Table 2 summarizes the various catalytic systems employed for the synthesis of 5-arylidene-2,4-thiazolidinediones:

CatalystSolventConditionsReaction TimeYield (%)Reference
Tannic acidEthanolRefluxNot specifiedNot specified
PiperidineEthanolReflux8-9 h70 (for a specific example)
Cellulose sulfuric acidSolvent-freeMicrowave irradiation2-4 min85-95
Deep eutectic solvents (choline chloride, N-methylurea)SelfNot specifiedNot specified21.49-90.90
Baker's yeastNot specifiedNot specifiedNot specifiedNot specified
Ethylenediamine diacetateSolvent-freeNot specifiedNot specifiedNot specified

The diversity of catalytic systems developed for the synthesis of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione reflects the ongoing efforts to enhance reaction efficiency while minimizing environmental impact. The trend toward green catalysts derived from natural sources, biocatalysts, and recyclable catalytic systems aligns with the broader movement toward sustainable chemical synthesis. These catalytic innovations not only improve the practical aspects of synthesis but also contribute to the development of environmentally responsible methodologies for pharmaceutical compound preparation.

Post-Synthetic Modification Techniques

Post-synthetic modification of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione offers opportunities to diversify its structure and potentially enhance its biological activities. These modifications can target various positions on the molecule, including the nitrophenyl moiety, the methylene bridge, and the thiazolidinedione ring. Strategic structural alterations can modulate physicochemical properties, improve pharmacokinetic profiles, and expand the compound's therapeutic potential. Despite the promising nature of these modifications, research in this area remains relatively limited compared to the extensive work on synthetic methodologies.

The strategic modification of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione requires consideration of its structural features and reactive sites. The compound contains several potentially reactive functional groups, including the nitro group on the aromatic ring, the exocyclic double bond connecting the aromatic ring to the thiazolidinedione moiety, and the cyclic imide structure within the thiazolidinedione ring. Each of these functional groups presents opportunities for selective chemical transformations that can yield structurally diverse derivatives with potentially enhanced biological properties.

Functional Group Interconversion at the Nitrophenyl Moiety

The nitrophenyl moiety in 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione offers a versatile platform for functional group interconversion. The nitro group, positioned at the ortho position of the aromatic ring, can undergo various transformations to generate structurally diverse derivatives. These transformations can modulate the electronic properties, hydrogen-bonding capabilities, and overall pharmacological profile of the resulting compounds.

Reduction of the nitro group represents one of the most straightforward modifications, potentially yielding the corresponding amino derivative. This transformation can be achieved using various reducing agents, such as metal/acid combinations (e.g., Fe/HCl, Zn/HCl), catalytic hydrogenation (e.g., H2/Pd-C), or hydride reducing agents (e.g., NaBH4 with transition metal catalysts). The resulting amino group introduces a new hydrogen bond donor site and substantially alters the electronic properties of the aromatic ring, potentially enhancing interactions with biological targets.

The nitro group can also undergo partial reduction to produce nitroso, hydroxylamine, or azoxy intermediates, each offering distinct reactivity profiles for further derivatization. Additionally, the nitro group can be replaced with other functionalities through various synthetic sequences, potentially introducing halogens, cyano groups, or other substituents that modify the electronic and steric properties of the aromatic ring.

Despite these possibilities, specific studies focusing on the functional group interconversion at the nitrophenyl moiety of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione are limited in the current literature. The development of selective and efficient methods for modifying the nitrophenyl moiety represents an important area for future research, potentially expanding the structural diversity and biological applications of this compound class.

Hybridization Strategies with Bioactive Pharmacophores

Hybridization of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione with other bioactive pharmacophores represents a promising strategy for developing novel compounds with enhanced or complementary biological activities. This approach involves incorporating the 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione scaffold into larger molecular frameworks that combine multiple pharmacophores in a single molecule. Such hybrid compounds can potentially exhibit synergistic effects, improved pharmacokinetic properties, or reduced side effects compared to the individual pharmacophores.

One hybridization strategy involves the modification of the nitrogen atom in the thiazolidinedione ring. The conversion of thiazolidine-2,4-dione into its potassium salt enables nucleophilic substitution reactions with various electrophiles, including amino acid derivatives. For example, treatment of the potassium salt with ethyl (2-chloroacetamido)glycinates or alaninates can produce hybrid molecules that combine the thiazolidinedione scaffold with amino acid moieties. These hybrids can potentially exhibit enhanced pharmacological profiles by incorporating features of both pharmacophores.

The exocyclic double bond in 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione can also serve as a site for hybridization through various addition reactions. Conjugate addition of nucleophiles, cycloaddition reactions, or transition metal-catalyzed coupling reactions can potentially introduce diverse structural elements at this position, generating hybrid molecules with novel architectures and biological properties.

Additionally, the aromatic ring of the nitrophenyl moiety offers opportunities for hybridization through carbon-carbon or carbon-heteroatom bond-forming reactions. Cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, could potentially introduce additional aromatic or heteroaromatic systems, creating extended conjugated structures with modified electronic and steric properties.

Despite these possibilities, specific studies focusing on the hybridization of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione with other bioactive pharmacophores remain limited in the current literature. The development of efficient hybridization strategies represents an important area for future research, potentially expanding the therapeutic applications of this compound class.

XLogP3

2

Dates

Modify: 2023-08-15

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